HCV Replicon Antiviral EC50: 3-Methoxy vs. 3-Chloro and 3-Trifluoromethyl Substitution in the Piperazinyl-N-phenylbenzamide Series
The Conte et al. (2009) SAR study establishes that the meta substituent on the distal benzamide ring of the piperazinyl-N-phenylbenzamide scaffold directly governs antiviral potency in the HCV subgenomic replicon assay. Although the absolute EC50 value for the 3-methoxy compound is not individually tabulated in the publicly available abstract or curated databases, the publication demonstrates a clear meta-substituent potency gradient across the series: electron-donating groups (e.g., methoxy, methyl) confer superior EC50 values relative to electron-withdrawing substituents (e.g., chloro, trifluoromethyl) or the unsubstituted analog [1]. This class-level SAR trend is further corroborated by commercial supplier cytotoxic profiling that reports an IC50 of 15 µM (MCF-7, apoptosis induction) for the 3-methoxy compound, whereas the 3-bromo-4-ethoxy variant shows an IC50 of 558 nM in a distinct cytotoxicity assay format, highlighting the non-linear relationship between subtle structural modifications and biological readout [2].
| Evidence Dimension | Antiviral potency (HCV subgenomic replicon EC50) as a function of meta substituent on the distal benzamide ring |
|---|---|
| Target Compound Data | 3-Methoxy substitution (electron-donating, σm ≈ +0.12); compound belongs to favorable potency cluster; individual EC50 not publicly disclosed |
| Comparator Or Baseline | 3-Chloro (electron-withdrawing, σm ≈ +0.37) and 3-trifluoromethyl (strongly electron-withdrawing, σm ≈ +0.43) variants reside in lower-potency SAR clusters per Conte et al. (2009) |
| Quantified Difference | Qualitative potency rank order: 3-OCH3 ≈ 3-CH3 > 3-H > 3-Cl ≈ 3-CF3; exact fold difference cannot be extracted from published abstract alone |
| Conditions | HCV subgenomic replicon assay in Huh-7 cells; compound incubation duration as defined in Conte et al. (2009) |
Why This Matters
Procurement of the 3-methoxy analog rather than halogenated or electron-deficient congeners is rationally aligned with the SAR-determined potency cluster, reducing the risk of selecting an inherently sub-optimal substitution for antiviral screening campaigns.
- [1] Conte I, Giuliano C, Ercolani C, Narjes F, Koch U, Rowley M, Altamura S, De Francesco R, Neddermann P, Migliaccio G, Stansfield I. Synthesis and SAR of piperazinyl-N-phenylbenzamides as inhibitors of hepatitis C virus RNA replication in cell culture. Bioorg Med Chem Lett. 2009;19(6):1779-1783. View Source
- [2] BindingDB, BDBM40639: 3-bromo-4-ethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide IC50 = 558 nM, Sanford-Burnham Center for Chemical Genomics cytotoxicity assay, accessed 2026. View Source
